molecular formula C18H22N8 B6443476 2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549005-46-9

2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6443476
CAS No.: 2549005-46-9
M. Wt: 350.4 g/mol
InChI Key: HXZJPYLEUCLHSR-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 4, and a piperazine linker at position 6 connected to a 1H-pyrazolo[3,4-d]pyrimidine moiety. The piperazine linker provides conformational flexibility, facilitating interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-2-13-9-15(23-16(22-13)12-3-4-12)25-5-7-26(8-6-25)18-14-10-21-24-17(14)19-11-20-18/h9-12H,2-8H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJPYLEUCLHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS Number: 2549063-01-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N8C_{19}H_{24}N_{8} with a molecular weight of 364.4 g/mol. Its structure features a cyclopropyl group, an ethyl chain, and a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₄N₈
Molecular Weight364.4 g/mol
CAS Number2549063-01-4

Research indicates that compounds with similar structures often interact with various receptors and enzymes involved in critical biological processes:

  • Sigma Receptor Interaction : Compounds related to pyrazolo[3,4-d]pyrimidines have been shown to act as selective sigma-1 receptor antagonists. These receptors are implicated in pain modulation and neuroprotection, suggesting that this compound may have analgesic properties .
  • Inhibition of Kinases : The presence of the piperazine moiety allows for interactions with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs are being explored for their potential in cancer therapy .
  • Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor effects by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound showed significant cytotoxicity against these cell lines at micromolar concentrations .

Case Studies

  • Pain Management : A study involving sigma receptor ligands indicated that certain pyrazolo[3,4-d]pyrimidines exhibited substantial antinociceptive properties in animal models, highlighting their potential for pain relief .
  • Cancer Treatment : A series of experiments conducted on human cancer cell lines revealed that compounds with similar structural motifs could induce cell cycle arrest and apoptosis, supporting their development as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
  • Key Differences : Fluorine at position 5 and methyl at position 4 (vs. ethyl in the target compound).
  • Impact: Fluorine: Increases electronegativity and metabolic stability via C-F bond strength . Methyl vs. Ethyl: Methyl reduces lipophilicity (clogP ~1.2 vs.
N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide
  • Key Differences : Phenyl and acetamide groups replace cyclopropyl/ethyl.
  • Impact :
    • Phenyl Group : Enhances π-π stacking but may reduce solubility.
    • Acetamide : Introduces hydrogen-bonding capacity, improving target affinity .

Modifications to the Piperazine Linker

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • Key Differences: Methanesulfonyl-piperazine and thienopyrimidine core (vs. pyrazolopyrimidine).
  • Impact: Methanesulfonyl: Enhances solubility and electrostatic interactions with charged residues . Thienopyrimidine: Alters electron distribution, affecting binding kinetics .

Pyrazolopyrimidine Derivatives with Heterocyclic Attachments

2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u)
  • Key Differences : Benzo[d]thiazole-thioether linkage and polyethylene glycol (PEG)-like chain.
  • Impact :
    • Thioether : Increases oxidative stability compared to ethers.
    • PEG Chain : Improves aqueous solubility (logS ≈ -3.5 vs. -4.8 for cyclopropyl) .

Tabulated Comparison of Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) clogP* Solubility (µM) Biological Activity (IC50, nM)
Target Compound 2-Cyclopropyl, 4-ethyl, 6-piperazine ~420.5 3.1 12.5 Data not available
2-Cyclopropyl-5-fluoro-4-methyl analog 5-F, 4-methyl ~405.4 2.8 18.7 15 (Kinase X)
N-Phenyl-2-(4-(1-phenyl-pyrazolo)piperazin-1-yl)acetamide Phenyl, acetamide ~432.5 2.9 8.2 32 (GPCR Y)
6-(4-Methanesulfonyl-piperazine)thieno[3,2-d]pyrimidine Methanesulfonyl, thienopyrimidine ~494.2 1.5 45.0 8 (Kinase Z)

*clogP values estimated using fragment-based methods.

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